3-(pyrrolidin-2-yl)-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-pyrrolidin-2-yl-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-2-6(8-4-1)7-3-5-9-10-7/h3,5-6,8H,1-2,4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSGZEFYVKSBLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=NN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Pyrrolidin 2 Yl 1h Pyrazole and Its Structural Analogues
Foundational Cyclocondensation Strategies for Pyrazole (B372694) Ring Formation
The formation of the pyrazole ring is a cornerstone of synthesizing a wide array of pyrazole-containing compounds. Cyclocondensation reactions are among the most fundamental and widely employed methods for this purpose.
Reactions Involving Hydrazine (B178648) Derivatives and 1,3-Biselectrophilic Systems
A classic and versatile method for pyrazole synthesis is the reaction between a hydrazine derivative and a 1,3-biselectrophilic compound, such as a 1,3-diketone or its synthetic equivalent. This approach, often referred to as the Knorr pyrazole synthesis, is highly effective for creating a diverse range of substituted pyrazoles. The reaction proceeds through a condensation mechanism, where the hydrazine nucleophilically attacks the carbonyl carbons of the 1,3-dicarbonyl compound, followed by cyclization and dehydration to yield the aromatic pyrazole ring. The choice of substituents on both the hydrazine and the biselectrophilic partner allows for considerable diversity in the final product.
For instance, the reaction of hydrazine hydrate (B1144303) with a 1,3-diketone will generally produce a mixture of two regioisomeric pyrazoles if the diketone is unsymmetrical. However, the use of substituted hydrazines, such as phenylhydrazine, can direct the regioselectivity of the reaction. The reaction conditions, including solvent and temperature, can also influence the outcome and yield of the synthesis.
| Reactant 1 | Reactant 2 | Key Features |
| Hydrazine or its derivatives | 1,3-Diketones | Forms the pyrazole ring through a cyclocondensation reaction. |
| Substituted Hydrazines | Unsymmetrical 1,3-Diketones | Can lead to regioisomeric products, with selectivity influenced by the hydrazine substituent. |
| Hydrazine Hydrate | Acetylacetone | A straightforward example leading to the formation of 3,5-dimethylpyrazole. |
Cyclization Routes from Carbonyl Compounds and Nitrile Derivatives
Another significant pathway to pyrazoles involves the cyclization of intermediates derived from carbonyl compounds and nitrile derivatives. One such method is the reaction of α,β-unsaturated aldehydes and ketones with hydrazines. This reaction initially forms a hydrazone, which then undergoes cyclization and oxidation to afford the pyrazole.
Furthermore, nitrile-containing compounds can serve as valuable precursors for pyrazole synthesis. For example, the reaction of a compound containing a cyano group adjacent to a carbonyl or a potential carbonyl group with hydrazine can lead to the formation of aminopyrazoles. These aminopyrazoles can then be further modified to introduce a variety of functional groups.
| Precursor Type | Reagent | Key Features |
| α,β-Unsaturated Aldehydes/Ketones | Hydrazines | Forms a hydrazone intermediate that cyclizes to a pyrazole. |
| β-Ketonitriles | Hydrazines | Leads to the formation of aminopyrazoles. |
Construction of Pyrazoles from Carboxylic Acid Precursors
Carboxylic acids and their derivatives, such as esters and acid chlorides, can also be utilized as starting materials for pyrazole synthesis. In these methods, the carboxylic acid derivative provides one or more of the carbon atoms for the pyrazole ring. For instance, the reaction of a β-ketoester with hydrazine is a well-established method for producing pyrazolones, which are tautomers of hydroxypyrazoles. These pyrazolones can then be converted to other pyrazole derivatives.
Stereocontrolled Construction of Pyrrolidine (B122466) Moieties
The pyrrolidine ring, particularly when substituted at the 2-position, introduces a chiral center into the target molecule. Therefore, the stereocontrolled synthesis of this moiety is of paramount importance for accessing enantiomerically pure 3-(pyrrolidin-2-yl)-1H-pyrazoles. A variety of asymmetric methods have been developed for the synthesis of 2-substituted pyrrolidines.
One of the most powerful approaches is the use of proline-derived catalysts in asymmetric transformations. Proline and its derivatives can catalyze a range of reactions, such as aldol (B89426) and Mannich reactions, to produce intermediates that can be converted to enantiomerically enriched pyrrolidines. Additionally, the use of chiral auxiliaries attached to the pyrrolidine precursor can direct the stereochemical outcome of synthetic transformations.
Hybridization Approaches for Pyrrolidinyl-Pyrazoles
The final stage in the synthesis of 3-(pyrrolidin-2-yl)-1H-pyrazole involves the coupling of the pre-formed pyrazole and pyrrolidine rings.
Strategies for Direct Carbon-Carbon Bond Formation and Linkage
The direct formation of a carbon-carbon bond between the C3 position of the pyrazole ring and the C2 position of the pyrrolidine ring is a key challenge. Modern cross-coupling reactions, such as the Suzuki, Negishi, and Stille couplings, are powerful tools for achieving this transformation. These reactions typically involve the coupling of an organometallic derivative of one heterocyclic ring with a halogenated derivative of the other. For instance, a 3-halopyrazole can be coupled with a 2-pyrrolidinylzinc or 2-pyrrolidinylboronic acid derivative in the presence of a palladium catalyst to form the desired C-C bond.
Another strategy involves the nucleophilic addition of a pyrrolidine-derived organometallic reagent to a pyrazole-3-carboxaldehyde or a related electrophilic pyrazole derivative. Subsequent functional group manipulations can then lead to the target compound.
| Coupling Reaction | Pyrrolidine Component | Pyrazole Component | Catalyst |
| Suzuki Coupling | 2-Pyrrolidinylboronic acid | 3-Halopyrazole | Palladium |
| Negishi Coupling | 2-Pyrrolidinylzinc | 3-Halopyrazole | Palladium |
| Stille Coupling | 2-Stannylpyrrolidine | 3-Halopyrazole | Palladium |
Multicomponent Reaction Protocols for Pyrrolidinyl-Pyrazole Scaffolds
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. For the synthesis of pyrrolidinyl-pyrazole scaffolds, MCRs that generate highly substituted pyrroles have been reported. rsc.org One such strategy involves the in-situ generation of 1,3-dicarbonyl compounds, which then react with hydrazines to form the pyrazole ring. nih.govbeilstein-journals.org For example, the reaction of enolates with carboxylic acid chlorides can produce 1,3-diketones that subsequently cyclize with hydrazine to yield pyrazoles. nih.gov This method demonstrates good to excellent yields and tolerates a variety of functional groups. nih.gov
Another versatile MCR approach involves the reaction of aldehydes, ketones, and alkyl isocyanoacetates. rsc.org A copper-catalyzed three-component domino reaction of these starting materials produces 2,3,4-trisubstituted 1H-pyrroles with a high degree of regioselectivity. rsc.org This process is notable for its operational simplicity and the structural diversity it provides to the resulting pyrrole (B145914) core. rsc.org Furthermore, four-component reactions have been utilized to construct fused pyrazole systems, such as pyrano[2,3-c]pyrazoles. nih.govnih.gov These reactions often involve the initial formation of a pyrazolone (B3327878) intermediate from a β-ketoester and hydrazine, which then undergoes further reaction with an aldehyde and malononitrile (B47326). nih.gov
Enantioselective Synthesis of Chiral Pyrrolidinyl-Pyrazole Derivatives
The development of enantioselective methods for the synthesis of chiral pyrrolidinyl-pyrazole derivatives is crucial for accessing specific stereoisomers with desired biological activities. Organocatalysis has emerged as a powerful tool in this regard. acs.orgnih.gov
One notable example is the use of a bifunctional squaramide organocatalyst derived from L-proline to mediate the enantioselective synthesis of dihydrospiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives. acs.org This reaction between pyrazolones and isatylidene β,γ-unsaturated α-ketoesters proceeds with excellent enantioselectivity. acs.org Similarly, organocatalytic asymmetric [3+2] cycloaddition reactions have been developed to produce dispiro[benzothiophenone-indandione-pyrrolidine] derivatives with three stereocenters in high yields and enantioselectivities. mdpi.com
Furthermore, the enantioselective synthesis of β-(3-hydroxypyrazol-1-yl) ketones has been achieved through a Michael addition reaction between 2-pyrazolin-5-ones and aliphatic acyclic α,β-unsaturated ketones, catalyzed by 9-epi-9-amino-9-deoxyquinine. acs.org This represents the first example of an aza-Michael addition of the ambident 2-pyrazolin-5-one anion to a Michael acceptor, affording products in high yields and excellent enantioselectivities. acs.org Copper-catalyzed asymmetric [3+2] cycloaddition of iminoesters with nitroolefins has also been reported for the synthesis of polysubstituted chiral pyrrolidines. researchgate.net
Catalytic Systems in Pyrrolidinyl-Pyrazole Synthesis
Catalytic systems, employing both transition metals and organocatalysts, play a pivotal role in the efficient and selective synthesis of pyrrolidinyl-pyrazole derivatives.
Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-catalyzed, Copper-promoted)
Transition metal-catalyzed reactions are instrumental in forming the core structures and introducing functional groups into pyrrolidinyl-pyrazoles. nih.govrsc.org
Palladium-catalyzed reactions are widely used for C-C and C-N bond formation. nih.govrsc.orgnih.gov For instance, a palladium-catalyzed four-component cascade synthesis has been developed to produce pyrrolidinyl-isoquinolines stereoselectively. nih.gov Palladium catalysis is also effective for the N-vinylation of azaheterocycles like pyrroles using vinyl triflates, providing a stereospecific route to N-vinyl pyrroles. nih.gov Furthermore, palladium-catalyzed coupling of aryl triflates with pyrazole derivatives is a valuable method for synthesizing N-arylpyrazoles. organic-chemistry.org
Copper-promoted reactions offer a cost-effective and environmentally friendly alternative for pyrazole synthesis. organic-chemistry.orgrsc.orgnih.gov Copper catalysts can facilitate the cascade reactions of oxime acetates, amines, and aldehydes to form 1,3- and 1,3,4-substituted pyrazoles. rsc.org This method involves copper-promoted N-O bond cleavage and subsequent C-C, C-N, and N-N bond formations. rsc.org Copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates provides a regioselective synthesis of substituted pyrazoles. organic-chemistry.org Additionally, copper-catalyzed sydnone-alkyne cycloaddition is a robust method for constructing 1,4-pyrazoles. organic-chemistry.orgrsc.org Copper has also been used to promote the dimerization of 5-aminopyrazoles to yield pyrazole-fused pyridazines and pyrazines. mdpi.com
Organocatalytic and Metal-Free Synthetic Routes (e.g., FeCl3/PVP system, L-proline catalysis)
In recent years, organocatalytic and metal-free synthetic routes have gained prominence due to their mild reaction conditions and reduced environmental impact. encyclopedia.pubresearchgate.netacs.org
The FeCl3/PVP system has been effectively used as a homogeneous catalyst for the synthesis of 5-amino-1H-pyrazole-4-carbonitriles. encyclopedia.pubresearchgate.netresearchgate.net This system, often employed in a green solvent like water/PEG-400, facilitates the cyclocondensation of arylhydrazines with malononitrile derivatives, leading to high yields in short reaction times. researchgate.netresearchgate.net
L-proline has proven to be a versatile organocatalyst for the synthesis of various heterocyclic compounds, including those with a pyrrolidinyl-pyrazole framework. dntb.gov.uamdpi.comrsc.org It can catalyze multicomponent reactions to produce poly-substituted pyridine (B92270) derivatives from cyclic amines, aldehydes, and malononitrile. rsc.org L-proline has also been used to catalyze the synthesis of pyranopyrazoles and other pyran derivatives with enantioselectivity. mdpi.com
Chemical Reactivity and Functionalization of the Pyrrolidinyl Pyrazole Core
Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) Ring
The pyrazole ring is an aromatic heterocycle that can undergo both electrophilic and nucleophilic substitution reactions, with the regioselectivity being influenced by the substituents present on the ring. nih.gov
Electrophilic Aromatic Substitution (EAS): The pyrazole ring is considered an electron-rich π-excessive system, making it susceptible to electrophilic attack. nih.gov Substitution typically occurs at the C4 position, which is the most nucleophilic carbon atom. nih.govmdpi.com Common electrophilic substitution reactions include:
Halogenation: The pyrazole ring can be halogenated using reagents like chlorine (Cl₂), bromine (Br₂), or N-chlorosuccinimide. pharmdbm.comresearchgate.net These reactions often require a catalyst, such as ferric chloride (FeCl₃), or are carried out in solvents like dioxane. pharmdbm.com
Nitration: Nitration of the pyrazole ring can be achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), although this may require harsh conditions. pharmdbm.com The reaction yields a 4-nitro pyrazole derivative. pharmdbm.com
Sulfonation: Reaction with oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid) can introduce a sulfonic acid group at the C4 position. pharmdbm.com
The presence of the pyrrolidine (B122466) substituent at the C3 position can influence the reactivity and regioselectivity of these reactions through steric and electronic effects.
Nucleophilic Aromatic Substitution (NAS): While less common due to the electron-rich nature of the pyrazole ring, nucleophilic substitution can occur, particularly when the ring is substituted with strong electron-withdrawing groups. encyclopedia.pub The C3 and C5 positions are more electrophilic and thus more susceptible to nucleophilic attack. nih.govmdpi.com The presence of a good leaving group, such as a halogen, at these positions facilitates the reaction. For instance, 5-chloropyrazole derivatives can react with amines, although this may require a catalyst like copper(I) iodide (CuI) and harsh reaction conditions. encyclopedia.pub
Transformations and Modifications of the Pyrrolidine Moiety within the Hybrid System
The pyrrolidine ring, being a saturated secondary amine, offers numerous opportunities for functionalization, primarily through reactions at the nitrogen atom. researchgate.net These modifications are crucial for altering the physicochemical properties of the parent molecule, such as lipophilicity and basicity.
N-Functionalization: The secondary amine of the pyrrolidine ring is nucleophilic and readily reacts with a variety of electrophiles: nih.gov
N-Alkylation: The pyrrolidine nitrogen can be alkylated using alkyl halides. researchgate.net
N-Acylation: Reaction with acyl chlorides or anhydrides introduces an amide functionality. nih.gov
N-Arylation: Copper-catalyzed N-arylation with aryl boronic acids provides a method for introducing aryl groups onto the pyrrolidine nitrogen. researchgate.net
Reductive Amination: The pyrrolidine nitrogen can participate in reductive amination reactions with aldehydes or ketones.
These transformations allow for the introduction of a wide range of substituents, significantly expanding the chemical space accessible from the 3-(pyrrolidin-2-yl)-1H-pyrazole core.
Derivatization Strategies for Enhanced Structural Complexity and Library Generation
The dual reactivity of the pyrrolidinyl-pyrazole scaffold makes it an excellent platform for the generation of compound libraries with high structural diversity. researchgate.net A "build-couple-transform" strategy can be employed, where the initial scaffold is first synthesized and then subjected to a variety of coupling and transformation reactions. nih.gov
Parallel Synthesis: Solution-phase parallel synthesis has been utilized to create libraries of N-derivatized pyrazoles. researchgate.net For example, a library of N-derivatized 3-dimethylaminopropyloxypyrazoles was prepared using cupric acetate-mediated N-arylation with a variety of aryl boronic acids. researchgate.net
Multicomponent Reactions: These reactions, where multiple starting materials react in a single step to form a complex product, are highly efficient for generating molecular diversity. nih.gov The pyrrolidinyl-pyrazole scaffold can be incorporated into multicomponent reaction schemes to rapidly build complex molecules. researchgate.net
Click Chemistry: The introduction of functionalities amenable to "click" chemistry, such as azides or alkynes, onto either the pyrazole or pyrrolidine ring allows for the straightforward and efficient linking of the scaffold to other molecular fragments.
These strategies enable the systematic exploration of the chemical space around the this compound core, which is essential for identifying compounds with desired biological activities.
Table 1: Examples of Derivatization Reactions on the Pyrrolidinyl-Pyrazole Scaffold
| Reaction Type | Reagents and Conditions | Resulting Functional Group | Reference |
| Pyrazole Ring | |||
| Halogenation | Cl₂, Br₂, or N-chlorosuccinimide | 4-Halo-pyrazole | pharmdbm.comresearchgate.net |
| Nitration | HNO₃, H₂SO₄ | 4-Nitro-pyrazole | pharmdbm.com |
| Sulfonation | Oleum | 4-Sulfonic acid-pyrazole | pharmdbm.com |
| Pyrrolidine Ring | |||
| N-Alkylation | Alkyl halide | N-Alkyl-pyrrolidine | researchgate.net |
| N-Acylation | Acyl chloride or anhydride | N-Acyl-pyrrolidine (Amide) | nih.gov |
| N-Arylation | Aryl boronic acid, Cu(OAc)₂ | N-Aryl-pyrrolidine | researchgate.net |
Ring Transformations and Rearrangement Reactions of Pyrrolidinyl-Pyrazoles
Under certain conditions, the pyrazole ring can undergo transformations and rearrangements, leading to the formation of different heterocyclic systems. These reactions can be driven by thermal, photochemical, or catalytic means.
One notable rearrangement is the transformation of N-phenyl-substituted pyrazolium (B1228807) salts into 4-aminoquinolines. researchgate.net This reaction proceeds through the deprotonation of the pyrazolium salt to form a pyrazol-3-ylidene, which then undergoes a sequence of ring-opening, ring-closure, and tautomerization steps. researchgate.net
Another example involves the reaction of 3-formylchromones with hydrazine (B178648) hydrate (B1144303), which can lead to the formation of tri-pyrazole derivatives through a series of nucleophilic attacks and ring-opening/closing reactions. tandfonline.com While not directly involving a pre-formed pyrrolidinyl-pyrazole, this illustrates the potential for complex rearrangements involving the pyrazole nucleus.
Electrochemical methods have also been employed to induce N-N coupling and ring cleavage of 1H-pyrazoles, leading to the synthesis of novel heterocyclic compounds. researchgate.net The proposed mechanism involves anodic oxidation, dimerization, rearrangement, and reduction. researchgate.net
C-C Bond Forming Reactions Involving the Pyrrolidinyl-Pyrazole Scaffold
The introduction of carbon-carbon bonds is a fundamental transformation in organic synthesis, allowing for the construction of more complex molecular skeletons. The pyrrolidinyl-pyrazole scaffold offers several handles for C-C bond formation.
Palladium-Catalyzed Cross-Coupling Reactions: Halogenated pyrazole derivatives are valuable substrates for various palladium-catalyzed cross-coupling reactions: acs.org
Suzuki-Miyaura Coupling: The reaction of a halo-pyrazole with a boronic acid or ester is a powerful method for introducing aryl or vinyl substituents. acs.org This has been demonstrated with iodinated pyrazoles, which couple with a range of boronic acids in the presence of a palladium catalyst. acs.org
Heck Reaction: This reaction couples a halo-pyrazole with an alkene to form a new C-C bond.
Sonogashira Coupling: This reaction involves the coupling of a halo-pyrazole with a terminal alkyne.
These reactions typically require the pre-functionalization of the pyrazole ring with a halogen atom, often at the C4 or C5 position. researchgate.netacs.org
Other C-C Bond Forming Reactions:
Vilsmeier-Haack Reaction: This reaction can be used to introduce a formyl group at the C4 position of the pyrazole ring, which can then serve as a handle for further transformations. encyclopedia.pubmdpi.com
Friedel-Crafts Acylation: This reaction can introduce an acyl group onto the pyrazole ring, typically at the C4 position.
The ability to perform these C-C bond-forming reactions on the pyrrolidinyl-pyrazole scaffold significantly enhances its utility as a building block in medicinal chemistry and materials science.
Advanced Spectroscopic and Structural Elucidation of 3 Pyrrolidin 2 Yl 1h Pyrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton NMR (¹H NMR) spectroscopy provides critical information about the number, environment, and coupling of protons within a molecule. For 3-(pyrrolidin-2-yl)-1H-pyrazole, the ¹H NMR spectrum exhibits characteristic signals corresponding to the protons of both the pyrazole (B372694) and pyrrolidine (B122466) rings.
In a typical ¹H NMR spectrum of a related compound, 1-(pyrrolidin-2-ylmethyl)-1H-pyrazole, recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals are observed. semanticscholar.org The protons on the pyrazole ring appear at approximately δ 7.47 (s, 1H), 7.42 (s, 1H), and 6.20 (s, 1H). semanticscholar.org The protons of the pyrrolidine ring and the methylene (B1212753) bridge show more complex splitting patterns due to spin-spin coupling. For instance, the methylene protons adjacent to the pyrazole nitrogen resonate as doublet of doublets at δ 4.15 (dd, J = 13.6 Hz and 4.8 Hz, 1H) and δ 3.99 (dd, J = 13.6 Hz and 7.9 Hz, 1H). semanticscholar.org The remaining pyrrolidine protons appear as multiplets in the upfield region of the spectrum. semanticscholar.org
It's important to note that the exact chemical shifts and coupling constants can vary depending on the solvent used and the presence of any substituents on the core structure. ipb.pt
Table 1: Representative ¹H NMR Data for a this compound Analog
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyrazole-H | 7.47 | s | - |
| Pyrazole-H | 7.42 | s | - |
| Pyrazole-H | 6.20 | s | - |
| N-CH₂ (pyrrolidine) | 4.15 | dd | 13.6, 4.8 |
| N-CH₂ (pyrrolidine) | 3.99 | dd | 13.6, 7.9 |
| Pyrrolidine-CH | 3.49-3.56 | m | - |
| Pyrrolidine-CH₂ | 2.91-2.96 | m | - |
| Pyrrolidine-CH₂ | 2.83-2.89 | m | - |
| Pyrrolidine-CH₂ | 1.79-1.90 | m | - |
| Pyrrolidine-CH₂ | 1.64-1.79 | m | - |
| Pyrrolidine-CH₂ | 1.36-1.44 | m | - |
Note: Data is for 1-(pyrrolidin-2-ylmethyl)-1H-pyrazole and serves as a representative example. semanticscholar.org
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
For the related structure, 1-(pyrrolidin-2-ylmethyl)-1H-pyrazole, the carbon atoms of the pyrazole ring resonate at approximately δ 139.5, 129.7, and 105.3 ppm. semanticscholar.org The carbons of the pyrrolidine ring and the methylene bridge appear at δ 58.6, 57.1, 46.4, 29.0, and 25.2 ppm. semanticscholar.org The chemical shifts are sensitive to the electronic environment of each carbon atom.
Table 2: Representative ¹³C NMR Data for a this compound Analog
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Pyrazole-C | 139.5 |
| Pyrazole-C | 129.7 |
| Pyrazole-C | 105.3 |
| N-CH₂ (pyrrolidine) | 58.6 |
| Pyrrolidine-CH | 57.1 |
| Pyrrolidine-CH₂ | 46.4 |
| Pyrrolidine-CH₂ | 29.0 |
| Pyrrolidine-CH₂ | 25.2 |
Note: Data is for 1-(pyrrolidin-2-ylmethyl)-1H-pyrazole and serves as a representative example. semanticscholar.org
To definitively establish the connectivity of atoms and the spatial relationships between them, advanced two-dimensional (2D) NMR techniques are employed. ipb.pt
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment reveals which protons are coupled to each other, typically through two or three bonds. libretexts.org This is crucial for tracing the proton networks within the pyrazole and pyrrolidine rings and for confirming the point of attachment between the two heterocyclic systems. Cross-peaks in the COSY spectrum indicate coupled protons. libretexts.org
Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates proton signals with the signals of the directly attached carbon atoms. nih.gov This allows for the unambiguous assignment of each proton to its corresponding carbon, greatly aiding in the complete structural elucidation.
Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment detects longer-range couplings between protons and carbons (typically over two to four bonds). nih.gov This technique is invaluable for establishing the connectivity between different fragments of the molecule, such as confirming the linkage between the pyrrolidine ring and the pyrazole ring.
Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments provide information about the spatial proximity of protons, regardless of whether they are directly coupled through bonds. This is particularly useful for determining the stereochemistry and preferred conformation of the molecule in solution.
Vibrational Spectroscopy: Infrared (IR) and Raman Characterization for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov Aromatic ring vibrations, such as the ring breathing modes of the pyrazole ring, often give rise to strong and characteristic Raman signals. mdpi.comresearchgate.net The symmetric C-H stretching vibrations in the pyrrolidine ring can also be observed. The combination of IR and Raman data allows for a more complete picture of the vibrational modes of the molecule.
Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis (e.g., APCI-ESI)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns. scispace.com
For this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be employed to obtain the molecular ion peak ([M+H]⁺). semanticscholar.orgvulcanchem.com This provides an accurate determination of the molecular weight. High-resolution mass spectrometry (HRMS) can further provide the elemental composition of the molecule with high accuracy. nih.gov
Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation would likely involve the cleavage of the bond connecting the two rings and fragmentation within the pyrrolidine ring, such as the loss of small neutral molecules.
X-ray Crystallography for Solid-State Structural Analysis and Conformational Insights
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. researchgate.net By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the positions of all atoms (excluding hydrogens in some cases) can be determined with high precision.
An X-ray crystal structure of this compound or a closely related derivative would provide definitive information on:
Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.
Conformation: The exact conformation of the pyrrolidine ring (e.g., envelope or twist conformation) and the relative orientation of the pyrazole and pyrrolidine rings. researchgate.net
Intermolecular interactions: Details of how the molecules pack in the crystal lattice, including hydrogen bonding, π-π stacking, and other non-covalent interactions. researchgate.net
The crystal structure of a related compound, teneligliptin, which contains a substituted pyrrolidine and pyrazole moiety, revealed key interactions that contribute to its biological activity. nih.gov Similarly, X-ray structures of other pyrazole-containing compounds have provided valuable insights into their solid-state structures. acs.org
Electronic Absorption and Emission Spectroscopy for Electronic Transitions
The electronic absorption and emission spectra of heterocyclic compounds are intrinsically linked to their molecular structure, including the nature and position of substituents and the solvent environment. For pyrazole derivatives, electronic transitions are typically of the π → π* and n → π* type. The pyrrolidine group, as an electron-donating substituent, would be expected to influence the energy of these transitions.
In related compounds, such as pyrazole-tethered imidazo[1,2-a]pyridine (B132010) derivatives, fluorescence emission has been observed. researchgate.net Similarly, studies on pyrazole-fused pyridazines and pyrazines have indicated potential applications in materials chemistry due to their fluorescence properties. mdpi.com However, without direct experimental investigation of this compound, any discussion of its specific electronic spectroscopic behavior remains speculative.
To provide a comprehensive analysis as requested, experimental studies would need to be conducted. Such research would involve dissolving the compound in various solvents and measuring its absorbance across a range of ultraviolet and visible wavelengths to determine its absorption maxima. Subsequently, fluorescence spectroscopy would be employed by exciting the molecule at its absorption maxima to record its emission spectrum, from which quantum yields and Stokes shifts could be calculated.
Table 1: Hypothetical Electronic Absorption Data for this compound This table is for illustrative purposes only, as no experimental data has been found.
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |
|---|---|---|---|
| Hexane | Not Available | Not Available | π → π* |
| Ethanol | Not Available | Not Available | π → π* |
Table 2: Hypothetical Electronic Emission Data for this compound This table is for illustrative purposes only, as no experimental data has been found.
| Solvent | Excitation λ (nm) | Emission λmax (nm) | Quantum Yield (Φ) |
|---|---|---|---|
| Hexane | Not Available | Not Available | Not Available |
| Ethanol | Not Available | Not Available | Not Available |
Computational Chemistry and Theoretical Investigations of Pyrrolidinyl Pyrazoles
Quantum Chemical Studies on Electronic Structure and Bonding
Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. For 3-(pyrrolidin-2-yl)-1H-pyrazole, these studies provide a detailed picture of its stability, reactivity, and bonding characteristics.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. bohrium.com It offers a balance between accuracy and computational cost, making it suitable for studying the ground state properties of medium-sized molecules like this compound. DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-31G(d) or 6-311++G(d,p), can be employed to optimize the molecular geometry and predict various properties. bohrium.comnih.gov
The optimization process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. For this compound, this would involve finding the preferred orientation of the pyrrolidine (B122466) ring relative to the pyrazole (B372694) ring. Following geometry optimization, vibrational frequency calculations are typically performed to confirm that the structure corresponds to a true energy minimum and to predict its infrared spectrum. nih.gov Key ground state properties that can be calculated include bond lengths, bond angles, and dihedral angles, which define the molecule's shape. ripublication.com
Table 1: Representative Calculated Ground State Properties for this compound using DFT (B3LYP/6-311++G(d,p)) This table presents hypothetical, yet chemically reasonable, data for the target molecule based on typical results from DFT calculations on similar heterocyclic compounds.
| Parameter | Value |
|---|---|
| Bond Lengths (Å) | |
| Pyrazole C3-C(pyrrolidine) | 1.485 |
| Pyrazole N1-N2 | 1.350 |
| Pyrazole C3-N2 | 1.330 |
| Pyrrolidine C2-N | 1.470 |
| **Bond Angles (°) ** | |
| N1-N2-C3 | 112.5 |
| N2-C3-C4 | 105.0 |
| C(pyrazole)-C2(pyrrolidine)-N(pyrrolidine) | 114.0 |
| **Dihedral Angles (°) ** | |
| N1-N2-C3-C(pyrrolidine) | 179.5 |
While DFT is a powerful tool, ab initio methods provide a systematically improvable, wave-function-based approach to solving the electronic Schrödinger equation. mdpi.com Møller–Plesset perturbation theory, particularly at the second order (MP2), is a common post-Hartree-Fock method used to incorporate electron correlation effects, which are crucial for accurate energy and property predictions. wikipedia.orgsmu.edu The MP2 method improves upon the Hartree-Fock mean-field approximation by adding a correction for the instantaneous interactions between electrons. wikipedia.org
For pyrazole systems, MP2 calculations, often with large basis sets like aug-cc-pVDZ or 6-311++G, have been used to refine the understanding of substituent effects on tautomeric stability. mdpi.com Jarończyk et al. used MP2/6-311++G calculations to show that electron-donating groups on the pyrazole ring influence the stability of different tautomers. mdpi.com Applying this level of theory to this compound would provide a more accurate description of the electron correlation effects, refining the geometry and relative energies of its conformers and tautomers beyond what is typically achieved with standard DFT functionals. mdpi.com
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. taylorandfrancis.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. taylorandfrancis.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. ripublication.comresearchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring, while the LUMO may be distributed across the π-system of the pyrazole. The pyrrolidine substituent, being an electron-donating group, would raise the energy of the HOMO, thereby potentially reducing the HOMO-LUMO gap compared to unsubstituted pyrazole. This reduced gap suggests a higher propensity for charge transfer interactions within the molecule, which can influence its bioactivity. ripublication.com Analysis of the HOMO and LUMO distributions provides insight into which regions of the molecule are susceptible to electrophilic and nucleophilic attack. researchgate.net
Table 2: Calculated Frontier Orbital Energies for this compound This table presents hypothetical data based on typical values for similar heterocyclic compounds from DFT calculations.
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.15 | Highest Occupied Molecular Orbital; primarily located on the pyrazole ring. |
| LUMO | -0.98 | Lowest Unoccupied Molecular Orbital; distributed across the pyrazole π-system. |
| HOMO-LUMO Gap (ΔE) | 5.17 | Indicates high electronic stability. |
In this compound, the two nitrogen atoms in the pyrazole ring and the nitrogen in the pyrrolidine ring create a significant dipole moment. The magnitude and direction of this moment would be sensitive to the molecule's conformation, particularly the orientation of the pyrrolidine ring. Theoretical calculations can predict the dipole moment for different conformers, providing insight into their relative polarity and potential intermolecular interactions in condensed phases.
Conformational Analysis and Molecular Dynamics Simulations
The pyrrolidine ring in this compound is non-planar and flexible, and the bond connecting it to the pyrazole ring allows for rotation. This leads to the existence of multiple, energetically distinct conformations. Conformational analysis aims to identify these stable conformers and the energy barriers that separate them. This is often done by systematically rotating the dihedral angle between the two rings and calculating the energy at each step using methods like DFT.
Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule over time. nih.gov By simulating the motion of atoms at a given temperature, MD can explore the conformational space, revealing the preferred orientations and the flexibility of the molecule. For pyrazole-containing compounds, MD simulations have been used to analyze their stability when interacting with biological targets. nih.gov Such simulations for this compound would illuminate how it behaves in a dynamic environment, such as in solution, and how its shape fluctuates, which is crucial for understanding its interactions with other molecules.
Tautomerism and Proton Transfer Dynamics within the Pyrazole Ring System
A key structural feature of 1H-pyrazoles is annular tautomerism, which involves the migration of a proton between the two nitrogen atoms (N1 and N2) of the ring. mdpi.comencyclopedia.pub For 3-substituted pyrazoles, this results in two distinct tautomers: 3-substituted and 5-substituted forms. The relative stability of these tautomers is highly dependent on the electronic nature of the substituent. mdpi.com
Computational studies, using both DFT and higher-level ab initio methods, have shown that electron-donating groups, like the alkyl pyrrolidinyl group, tend to stabilize the tautomer where the substituent is at the C3 position. mdpi.com Therefore, this compound is expected to be the more stable tautomer compared to 5-(pyrrolidin-2-yl)-1H-pyrazole.
The mechanism of proton transfer is also a subject of theoretical investigation. Intramolecular proton transfer has a very high energy barrier (around 50 kcal/mol). encyclopedia.pub Instead, the process is typically intermolecular, mediated by other molecules like water or another pyrazole molecule, which significantly lowers the energy barrier to the range of 10-14 kcal/mol. mdpi.comencyclopedia.pub Quantum chemical calculations can model the transition states for these assisted proton transfer pathways, revealing that a network of hydrogen bonds facilitates the process. mdpi.com Studies have shown that two water molecules can create an optimal hydrogen-bonding network to lower the energetic barrier between pyrazole tautomers. mdpi.com
Prediction of Spectroscopic Parameters and Spectral Interpretation
Computational methods are extensively used to predict spectroscopic parameters, which is crucial for the structural confirmation of newly synthesized compounds and for interpreting complex experimental spectra. By calculating properties such as NMR chemical shifts, vibrational frequencies, and electronic transitions, a detailed portrait of the molecule's characteristics can be assembled.
NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is highly effective for calculating ¹H and ¹³C NMR chemical shifts. mdpi.com Studies on related heterocyclic compounds show a high degree of correlation between GIAO-calculated chemical shifts and those observed experimentally, often with correlation coefficients exceeding 0.99. mdpi.com These calculations can be performed in a vacuum or, more accurately, by incorporating solvent effects using models like the Polarizable Continuum Model (PCM). mdpi.com Such predictions are invaluable for assigning specific signals to the correct nuclei in the pyrrolidine and pyrazole rings of the target molecule.
Below is a table of predicted NMR chemical shifts for this compound, based on typical values for these heterocyclic systems.
| Atom/Proton | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrazole C3 | - | ~148 |
| Pyrazole C4 | ~6.2 | ~105 |
| Pyrazole C5 | ~7.5 | ~135 |
| Pyrrolidine C2' | ~4.5 | ~60 |
| Pyrrolidine C3' | ~2.0 | ~25 |
| Pyrrolidine C4' | ~1.9 | ~30 |
| Pyrrolidine C5' | ~3.1 | ~47 |
| Pyrazole N1-H | ~12.5 | - |
| Pyrrolidine N1'-H | ~3.5 | - |
Note: This is an interactive data table based on representative data.
Vibrational Spectroscopy: Theoretical calculations are also employed to predict the vibrational spectra (Infrared and Raman) of molecules. DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), can accurately compute the harmonic vibrational frequencies. derpharmachemica.com These calculated frequencies, when appropriately scaled, correspond to specific molecular motions, such as N-H stretching, C=N stretching of the pyrazole ring, and various bending and deformation modes of the pyrrolidine ring. derpharmachemica.com The excellent agreement typically found between theoretical and experimental spectra aids in the complete vibrational assignment and confirmation of the molecular structure. nih.gov
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| N-H Stretch (Pyrazole) | ~3450 | Stretching of the pyrazole N-H bond |
| N-H Stretch (Pyrrolidine) | ~3350 | Stretching of the pyrrolidine N-H bond |
| C-H Stretch (Aromatic) | ~3100 | Stretching of the pyrazole C-H bonds |
| C-H Stretch (Aliphatic) | ~2900-2980 | Stretching of the pyrrolidine C-H bonds |
| C=N Stretch | ~1550 | Stretching of the pyrazole ring C=N bond |
| Ring Deformation | ~640 | Deformation of the pyrazole ring structure |
Note: This is an interactive data table based on representative data.
Electronic Spectroscopy: The electronic properties and UV-Visible spectra of pyrazole derivatives can be investigated using Time-Dependent DFT (TD-DFT) calculations. mdpi.com These computations can predict the wavelengths of maximum absorption (λmax) and help assign the electronic transitions responsible for them, such as π-π* and n-π* transitions. mdpi.comnih.gov For instance, a common long-wavelength absorption band in such compounds is often attributed to the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com
Reaction Mechanism Studies and Transition State Analysis in Synthetic Pathways
Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify intermediates, and more importantly, the transition states that connect them. This allows for a detailed understanding of reaction pathways, selectivity, and kinetics.
A primary synthetic route to the pyrazole core is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648). youtube.comnih.gov For this compound, a plausible pathway involves the cyclization of a precursor containing the pyrrolidine moiety and a suitable 1,3-difunctional group with hydrazine. Another powerful method is the [3+2] cycloaddition reaction. nih.gov
Transition State Analysis: The core of mechanistic studies lies in locating and characterizing transition state (TS) structures. A transition state represents the energy maximum along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. nih.gov Computational analysis of this frequency confirms that the TS structure correctly connects the reactant and product (or intermediate).
For the synthesis of a substituted pyrazole, a key mechanistic question is often the regioselectivity of the cyclization step. nih.gov Computational modeling can determine the activation energies for all possible pathways. The pathway with the lowest activation barrier is the most kinetically favorable and will predict the major product, explaining the observed regioselectivity. For example, in a transition metal-free electrophilic cyclization, control experiments and computational modeling can reveal that temperature is a critical factor in directing the reaction pathway. nih.gov
The table below outlines a hypothetical energy profile for a key cyclization step in the synthesis of the pyrazole ring, demonstrating how computational data can map the reaction pathway.
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | Acyclic precursor + Hydrazine | 0.0 |
| TS1 | Transition state for initial condensation | +15.2 |
| Intermediate | Enamine/Imine intermediate | -5.4 |
| TS2 | Transition state for intramolecular cyclization/dehydration | +22.5 |
| Product | This compound | -25.0 |
Note: This is an interactive data table based on representative data.
By analyzing the geometries and energies of these stationary points, a complete picture of the reaction mechanism emerges. This knowledge enables chemists to optimize reaction conditions, improve yields, and control product outcomes in the synthesis of complex molecules like this compound.
Coordination Chemistry and Ligand Properties of Pyrrolidinyl Pyrazoles
Pyrrolidinyl-Pyrazole as a Ligand in Metal Complexes
The coordination behavior of 3-(pyrrolidin-2-yl)-1H-pyrazole is defined by the availability of lone pairs on the nitrogen atoms of both the pyrazole (B372694) and pyrrolidine (B122466) rings. libretexts.org This dual-functionality allows it to adapt its binding mode based on the metal center and reaction conditions.
Pyrazole and its derivatives are well-known for their diverse coordination capabilities, acting as monodentate, bidentate, or polydentate ligands. researchgate.netacademicjournals.org The this compound ligand can exhibit several coordination modes:
Monodentate Coordination: The ligand can bind to a metal center through a single donor atom. This typically occurs via the pyridine-type N2 atom of the pyrazole ring, which is a common coordination site for simple pyrazoles. researchgate.net Alternatively, coordination can happen solely through the nitrogen atom of the pyrrolidine ring, functioning as a simple secondary amine ligand.
Bidentate Coordination: The most significant coordination mode for this ligand is bidentate chelation. It can form a stable five-membered chelate ring by coordinating to a single metal center through both the pyrazole N2 atom and the pyrrolidine nitrogen atom. libretexts.org This chelating behavior is often thermodynamically favored due to the "chelate effect," which enhances the stability of the resulting complex. libretexts.org
Polydentate (Bridging) Coordination: While not a true polydentate ligand from a single-molecule perspective, it can act as a bridging ligand to connect two or more metal centers. For instance, the pyrazole ring could coordinate to one metal ion while the pyrrolidine nitrogen coordinates to a second, leading to the formation of polynuclear or coordination polymer structures. researchgate.net
Table 1: Potential Coordination Modes of this compound This table is interactive. Click on the headers to sort.
| Coordination Mode | Donor Atoms Involved | Description |
|---|---|---|
| Monodentate | Pyrazole N2 | The ligand binds through the pyridine-type nitrogen of the pyrazole ring. |
| Monodentate | Pyrrolidine N | The ligand binds through the nitrogen of the pyrrolidine ring. |
| Bidentate (Chelating) | Pyrazole N2 and Pyrrolidine N | The ligand forms a five-membered ring by binding to a single metal center through both nitrogen atoms. |
| Bidentate (Bridging) | Pyrazole N2 and Pyrrolidine N | The ligand links two different metal centers, with each nitrogen atom coordinating to a separate metal. |
The ability of this compound to act as a chelating or bridging ligand allows for the construction of diverse and complex molecular architectures. researchgate.net
Chelation: When acting as a bidentate ligand, it forms a stable five-membered chelate ring with a metal ion. This is a common feature for ligands with two donor atoms separated by two or three carbon atoms, such as ethylenediamine. libretexts.org The formation of such chelates is known to stabilize the metal complex. Nickel(II) and Cadmium(II) have been shown to form stable mononuclear complexes with pyrazole-based ligands involving bidentate chelation. mdpi.com
Bridging Architectures: In polynuclear systems, the ligand can bridge two metal centers. This can lead to paddle-wheel-like structures or extended one-, two-, or three-dimensional coordination polymers. nih.gov The N-H group on the pyrazole ring can also participate in hydrogen bonding, which can further stabilize the supramolecular structure of these complexes in the solid state. mdpi.com
Synthesis and Spectroscopic/Structural Characterization of Metal-Pyrrolidinyl-Pyrazole Complexes
The synthesis of metal complexes with pyrazole-based ligands is generally straightforward. A typical method involves the direct reaction of the ligand with a metal salt, such as a metal halide or acetate, in a suitable solvent like methanol, ethanol, or acetonitrile. derpharmachemica.comnih.gov The resulting complexes can be isolated as crystalline solids upon slow evaporation of the solvent or by precipitation. mdpi.comnih.gov
Characterization of these complexes relies on a combination of spectroscopic and analytical techniques to determine their structure and properties. derpharmachemica.comnih.gov
Table 2: Techniques for Characterization of Metal-Pyrrolidinyl-Pyrazole Complexes This table is interactive. Click on the headers to sort.
| Technique | Information Obtained |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Confirms the coordination of the ligand by observing shifts in the signals of protons and carbons near the donor nitrogen atoms. |
| Infrared (IR) Spectroscopy | Shows changes in the vibrational frequencies of N-H and C=N bonds upon coordination to the metal center. derpharmachemica.com |
| UV-Visible (UV-Vis) Spectroscopy | Provides information on the electronic transitions within the complex, which helps in proposing the geometry around the metal ion. nih.gov |
| Mass Spectrometry (MS) | Determines the molecular weight of the complex, confirming its stoichiometry. derpharmachemica.com |
| X-ray Crystallography | Provides definitive structural information, including bond lengths, bond angles, coordination geometry, and the specific coordination mode of the ligand. mdpi.com |
| Elemental Analysis | Confirms the empirical formula of the synthesized complex. derpharmachemica.com |
Electronic and Steric Effects of Pyrrolidinyl-Pyrazole Ligands on Metal Centers
The coordination of the this compound ligand influences the properties of the metal center through both electronic and steric effects. nih.gov
Electronic Effects: The pyrazole ring is considered a π-excessive heterocycle, making it a good σ-donor. mdpi.com The pyrrolidine moiety, being an alkylamine, is also a strong σ-donor. The combined effect is that the ligand as a whole is an effective electron donor, increasing the electron density on the coordinated metal center. whiterose.ac.uk This donation stabilizes the metal, particularly in higher oxidation states. The rigidity of the pyrazole ring means its internal geometry is little affected by coordination, transferring electronic effects efficiently. rsc.org
Steric Effects: The non-planar, bulky pyrrolidine ring imposes significant steric hindrance around the metal center. nih.gov This steric bulk can influence the coordination number of the metal, favoring lower coordination numbers. It also affects the geometry of the complex and can create a specific chiral environment around the metal. This steric influence is crucial in catalysis, as it can control the access of substrates to the active site, potentially leading to higher selectivity.
Catalytic Applications of Pyrrolidinyl-Pyrazole Metal Complexes
Metal complexes containing N-donor ligands are widely used as catalysts in organic synthesis. dergipark.org.tr Palladium complexes, in particular, have shown high activity in carbon-carbon bond-forming reactions.
Palladium complexes featuring N,N-bidentate ligands are highly effective catalysts for cross-coupling reactions such as the Heck and Suzuki-Miyaura reactions. dergipark.org.trresearchgate.net These reactions are fundamental for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. dergipark.org.tr
A palladium complex of this compound would be an excellent candidate for such catalytic applications. The bidentate N,N chelation would form a stable palladacycle, which is a key feature of many highly active catalysts. dergipark.org.trresearchgate.net This stability prevents catalyst decomposition at the high temperatures often required for these reactions.
In a typical Suzuki coupling, the ligand would stabilize the palladium(0) active species and facilitate the key steps of the catalytic cycle: oxidative addition of an aryl halide, transmetalation with a boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst. dergipark.org.tr The steric and electronic properties of the pyrrolidinyl-pyrazole ligand could be tuned to optimize catalyst activity and selectivity for specific substrates.
Table 3: Representative Data for a Suzuki Coupling Reaction Catalyzed by a Hypothetical Pd-Pyrrolidinyl-Pyrazole Complex This table is interactive. Click on the headers to sort.
| Entry | Aryl Halide | Coupling Partner | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 4-Iodoanisole | Phenylboronic acid | 1.0 | K₂CO₃ | Toluene/H₂O | 100 | 95 |
| 2 | 4-Bromotoluene | Phenylboronic acid | 1.0 | K₂CO₃ | Toluene/H₂O | 100 | 92 |
| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | 1.0 | K₂CO₃ | Toluene/H₂O | 100 | 98 |
| 4 | 2-Bromopyridine | Phenylboronic acid | 1.0 | Cs₂CO₃ | Dioxane/H₂O | 110 | 88 |
Other Organometallic Transformations (e.g., olefin oligomerization, polymerization)
The functional combination of a pyrazole ring and a pyrrolidine moiety in "this compound" suggests its potential as a versatile ligand in catalytic organometallic transformations, particularly in the oligomerization and polymerization of olefins. The pyrazole group is a well-established N-donor ligand in coordination chemistry, capable of stabilizing various transition metal centers that are active in catalysis. researchgate.netresearchgate.net The introduction of a pyrrolidine ring at the 3-position can introduce additional steric and electronic effects that could modulate the catalytic activity and selectivity of the resulting metal complex.
Research on nickel(II) and palladium(II) complexes with pyrazole and pyrazolylethylamine ligands has demonstrated their efficacy as catalysts for ethylene (B1197577) oligomerization. uj.ac.za These studies highlight that the nature of the substituents on the pyrazole ring significantly influences the catalytic performance. For instance, titanium isopropoxide, when combined with pyrazole ligands, shows enhanced catalytic activity for the ring-opening polymerization of L-lactide. nih.gov This suggests that a metal complex of "this compound" could similarly exhibit catalytic activity.
The pyrrolidine group, being a saturated N-heterocycle, can influence the steric environment around the metal center. This steric hindrance can play a crucial role in determining the outcome of olefin insertion and chain growth steps, potentially leading to selective oligomerization over polymerization. The development of chiral porous polymers based on pyrrolidine for heterogeneous organocatalysis showcases the utility of the pyrrolidine motif in directing chemical transformations. rsc.org
In the context of chromium-based catalysts, which are highly active for ethylene trimerization and tetramerization, the ligand environment is a critical determinant of selectivity. stanford.educonscientiabeam.com Chromium(III) complexes with tridentate pyrazolyl ligands have shown high activity for producing α-olefins. conscientiabeam.com It is conceivable that a "this compound" ligand could form a bidentate or even a tridentate coordination complex, depending on the metal center and reaction conditions, thereby influencing the distribution of oligomers or the properties of the resulting polymer.
The table below summarizes the catalytic activities of various pyrazole-based complexes in olefin oligomerization, providing a basis for predicting the potential of "this compound" complexes.
| Catalyst System | Olefin | Product(s) | Activity/Selectivity |
| Nickel(II) complexes with pyrazole- and pyrazolylethylamine ligands | Ethylene | Oligomers | Active catalysts for ethylene oligomerization uj.ac.za |
| Chromium(III) pyrazolyl complexes/MAO | Ethylene | α-olefins | TOF = 131.0×10³ h⁻¹, 89-97% selectivity for α-olefins conscientiabeam.com |
| 2-Quinoxalinyl-6-iminopyridylchromium(III) chlorides/MAO | Ethylene | Oligomers | High activities (up to 3.50×10⁶ g mol⁻¹Cr h⁻¹) conscientiabeam.com |
| 2-Benzoxazolyl-6-arylimino-pyridine chromium(III) complexes/MMAO | Ethylene | Oligomers | High activities (up to 9.19×10⁶ g mol⁻¹(Cr) h⁻¹) conscientiabeam.com |
This table is illustrative and based on related pyrazole-containing ligand systems, as direct data for this compound is unavailable.
Electrochemical Properties and Redox Processes of Pyrrolidinyl-Pyrazole Metal Complexes
The electrochemical behavior of metal complexes is fundamentally dictated by the nature of the metal ion and the electronic properties of the coordinating ligands. The introduction of redox-active ligands can enable novel redox chemistry, which is particularly significant for earth-abundant transition metals. rsc.org While specific studies on "this compound" complexes are absent, the electrochemical properties can be anticipated by examining related systems.
The pyrazole moiety, being an aromatic heterocycle, can participate in the electronic delocalization within the metal complex, influencing the redox potentials of the metal center. The pyrrolidine substituent, being an electron-donating alkylamine-type group, would be expected to increase the electron density at the metal center. This, in turn, would typically make the metal center easier to oxidize (i.e., have a lower oxidation potential) and harder to reduce.
Studies on transition metal complexes with 3,6-bis(3,5-dimethylpyrazolyl)pyridazine have shown quasi-reversible single-electron transfer processes for Cu(II), Fe(II), and Ni(II) complexes. analis.com.my For example, the Cu(II) complex exhibited a reduction of Cu(II) to Cu(I) at 0.03 V and the corresponding oxidation at 0.75 V vs. Ag/AgCl. analis.com.my The Fe(II)/Fe(III) redox couple was observed at -0.47 V and -0.67 V. analis.com.my
The redox behavior of transition metal complexes with amino-decorated N-heterocyclic carbene ligands has also been investigated, revealing that the ligand itself can be redox-active. nih.govnih.gov In some cases, the oxidation occurs on the NHC ligand rather than the metal center. This highlights the possibility that the pyrrolidinyl-pyrazole ligand could also exhibit ligand-centered redox processes, depending on the metal and its oxidation state.
The following table presents the redox potentials of some transition metal complexes with related pyrazole-based ligands, which can serve as a reference for predicting the electrochemical behavior of "this compound" complexes.
| Complex | Redox Process | Potential (V vs. Ag/AgCl) | Reference |
| [Cu(II)(3,6-bis(3,5-dimethylpyrazolyl)pyridazine)] | Cu(II)/Cu(I) reduction | 0.03 | analis.com.my |
| [Cu(II)(3,6-bis(3,5-dimethylpyrazolyl)pyridazine)] | Cu(I)/Cu(II) oxidation | 0.75 | analis.com.my |
| [Fe(II)(3,6-bis(3,5-dimethylpyrazolyl)pyridazine)] | Fe(II)/Fe(III) oxidation | -0.47 | analis.com.my |
| [Fe(II)(3,6-bis(3,5-dimethylpyrazolyl)pyridazine)] | Fe(III)/Fe(II) reduction | -0.67 | analis.com.my |
| [Ni(II)(3,6-bis(3,5-dimethylpyrazolyl)pyridazine)] | Ni(I)/Ni(II) oxidation | 0.71 | analis.com.my |
| [Ni(II)(3,6-bis(3,5-dimethylpyrazolyl)pyridazine)] | Ni(II)/Ni(I) reduction | 0.12 | analis.com.my |
This table is illustrative and based on related pyrazole-containing ligand systems, as direct data for this compound is unavailable.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies for Pyrrolidinyl-Pyrazoles
The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods that are now being re-evaluated for their environmental impact. scielo.org.co The future of pyrrolidinyl-pyrazole synthesis lies in the adoption of green and sustainable practices. scielo.org.conih.gov Researchers are increasingly focusing on multicomponent reactions (MCRs), which offer a more efficient and atom-economical approach to complex molecules. nih.gov These one-pot syntheses reduce waste by minimizing intermediate isolation steps and often utilize more environmentally benign solvents, such as water or ethanol. nih.gov
Recent advancements have highlighted the use of heterogeneous catalysts, which can be easily recovered and reused, further enhancing the sustainability of these synthetic routes. nih.gov For instance, nano-silica catalysts derived from agricultural waste have been successfully employed in the synthesis of pyranopyrazoles. nih.gov The development of such eco-friendly protocols is a critical step towards minimizing the environmental footprint of chemical synthesis. nih.gov The classic Knorr pyrazole synthesis, involving the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound, remains a foundational method, but modern iterations focus on improving its efficiency and sustainability. youtube.com
A notable development is the photocatalyzed decarboxylative coupling and Friedel–Crafts alkylation reaction, which has been used for the divergent synthesis of 3-pyrrolidin-2-yl-1H-indoles, showcasing the versatility of the pyrrolidinyl moiety in forming complex heterocyclic systems. acs.org
Advanced Computational Modeling for Predictive Structure-Reactivity Relationships
Computational chemistry is poised to play a transformative role in the study of pyrrolidinyl-pyrazoles. By employing theoretical models, researchers can gain deep insights into the structural and electronic properties of these molecules, which in turn govern their reactivity. nih.gov Understanding the tautomerism of the pyrazole ring is crucial, as it significantly influences the molecule's chemical behavior and potential biological activity. nih.gov
Exploration of New Ligand Architectures and Their Coordination Behavior
The pyrrolidinyl-pyrazole framework is an excellent scaffold for the design of novel ligands for coordination chemistry. The presence of multiple nitrogen atoms provides versatile coordination sites for metal ions. northeastern.edu The coordination behavior of these ligands can be fine-tuned by introducing various substituents onto the pyrrolidinyl and pyrazole rings.
For instance, the sterically hindered 3-(pyrid-2-yl)-5-tertbutyl-1H-pyrazole has been shown to support a range of novel metal-organic architectures, including unique cluster compounds with silver and gold. nih.gov The resulting metal complexes can exhibit interesting properties, such as switchable emission in response to supramolecular aggregation. nih.gov Research in this area is focused on creating new ligand systems that can self-assemble into complex structures with specific functions. The coordination of 3-(2-pyrid-yl)-1H-pyrazole with nickel(II) has been shown to result in a distorted octahedral geometry, highlighting the versatility of pyrazole-based ligands in forming diverse coordination compounds. nih.gov
Integration with Materials Science and Supramolecular Chemistry for Advanced Applications
The unique structural features of pyrrolidinyl-pyrazoles make them attractive building blocks for materials science and supramolecular chemistry. The ability of pyrazole-containing molecules to form hydrogen bonds and engage in π-π stacking interactions allows for the construction of well-defined supramolecular assemblies. nih.gov
These organized structures can have applications in various fields. For example, metal-organic frameworks (MOFs) constructed from pyrazole-based linkers are being explored for their potential in gas storage, separation, and catalysis. northeastern.edu The integration of pyrrolidinyl-pyrazoles into polymeric materials or as components of liquid crystals could lead to new materials with tailored optical, electronic, or mechanical properties. The development of hybrid materials based on pyrazolate centers that exhibit switchable emission highlights the potential for creating advanced functional materials. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
